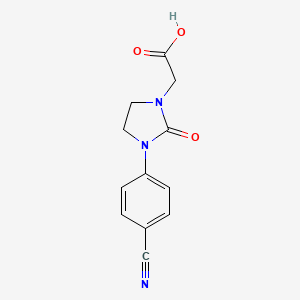

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Cyanophenylacetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, “4-Cyanophenylacetic acid” can be used as a reactant to prepare “4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile” by a copper-catalyzed reaction with “1-(2-aminoaryl)pyrrole” in the presence of “2,2′-bipyridyl” as the ligand .

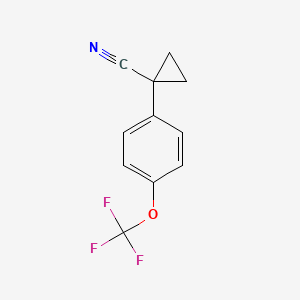

Molecular Structure Analysis

The molecular structure of “4-Cyanophenylacetic acid” is represented by the formula C9H7NO2 . The structure of related compounds can be optimized using software like Gaussian09 and Gaussian5 .

Chemical Reactions Analysis

“4-Cyanophenylacetic acid” can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Physical And Chemical Properties Analysis

The physical properties of “4-Cyanophenylacetic acid” include a molecular weight of 161.16 g/mol and a solid form . It is soluble in CHCl3, THF, and dioxane .

Scientific Research Applications

Synthesis and Chemical Properties

- Derivatives of imidazolidin-4-one, including compounds structurally related to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, have been synthesized through cyclization reactions, indicating the compound's relevance in the synthesis of nitrogen-containing heterocycles (Shestakov, Sidorenko, & Shikhaliev, 2007). These reactions showcase the compound's utility in generating diverse molecular architectures for potential biological and industrial applications.

Biological Activity and Applications

- The compound's structural relatives have been studied for their angiotensin converting enzyme (ACE) inhibitory activities, showing potential as antihypertensive agents (Hayashi, Nunami, Kato, Yoneda, Kubo, Ochiai, & Ishida, 1989). This suggests potential pharmacological applications of the compound in designing new cardiovascular drugs.

Advanced Materials and Sensor Development

- Novel d-π-A chromophores structurally similar to the compound have been synthesized, demonstrating significant photophysical properties and potential applications in sensor development and materials science (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021). The studies highlight the compound's relevance in creating materials with specific electronic and optical properties.

Safety and Hazards

Mechanism of Action

Target of Action

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

Mode of Action

It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of lewis acid metal catalysts .

Biochemical Pathways

It is known that this compound can be used to synthesize 1,2,4,5-tetrazines , which are heterocyclic compounds that have been studied for their potential applications in bioconjugation, drug delivery, and imaging .

Pharmacokinetics

It is soluble in chcl3, thf, and dioxane , which may influence its bioavailability.

Action Environment

It is recommended to store this compound at 2 - 4°c and keep the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name |

2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRNCOQQEILWFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676564 |

Source

|

| Record name | [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid | |

CAS RN |

1223748-29-5 |

Source

|

| Record name | [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.